

Application Notes and Protocols for the Analytical Characterization of VH032-CH2-Boc

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Compound of Interest		
Compound Name:	VH032-CH2-Boc	
Cat. No.:	B12393302	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

VH032-CH2-Boc is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to degrade specific target proteins. As a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand VH032, it incorporates a Boc-protected aminomethyl group, facilitating its conjugation to a linker and a target protein ligand.[1] The purity and structural integrity of VH032-CH2-Boc are paramount for the successful synthesis of functional PROTACs and for obtaining reliable biological data.

These application notes provide detailed protocols for the analytical characterization of **VH032-CH2-Boc** using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Information



Parameter	Value
Chemical Name	tert-butyl ((4-(4-methylthiazol-5- yl)benzyl)carbamoyl)methyl)carbamate
Molecular Formula	C29H38N4O5S
Molecular Weight	570.7 g/mol
Structure	A Boc-protected derivative of the VHL ligand VH032.

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To determine the purity of **VH032-CH2-Boc** and to identify any potential impurities. A reverse-phase HPLC method is employed, which separates compounds based on their hydrophobicity.[2][3][4]

Experimental Protocol: HPLC

- Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversephase column (e.g., 4.6 x 150 mm, 5 μm particle size), an autosampler, and a column oven.
- Sample Preparation:
 - Accurately weigh approximately 1 mg of VH032-CH2-Boc.
 - Dissolve the sample in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
 - Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same solvent mixture.
 - Filter the final solution through a 0.22 μm syringe filter before injection.
- Chromatographic Conditions:
 - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.



- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient Elution:

Time (min)	% Mobile Phase B
0	30
20	95
25	95
26	30

| 30 | 30 |

Flow Rate: 1.0 mL/min.

o Column Temperature: 30 °C.

o Detection Wavelength: 254 nm.

Injection Volume: 10 μL.

Data Presentation: Expected HPLC Results

Parameter	Expected Value
Retention Time (RT)	Approximately 12-18 minutes (highly dependent on the specific column and system)
Purity	≥ 95% (as determined by peak area percentage)
Impurities	Any significant peaks other than the main product peak should be investigated.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis



Objective: To confirm the chemical structure and identity of **VH032-CH2-Boc** by analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals.

Experimental Protocol: NMR

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation:[5]
 - Dissolve 5-10 mg of VH032-CH2-Boc in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
 - Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- 1H NMR Acquisition Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: -2 to 12 ppm.
 - Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.
- ¹³C NMR Acquisition Parameters:
 - Pulse Program: Proton-decoupled experiment.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0 to 200 ppm.



Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Presentation: Expected NMR Results

The following table summarizes the expected chemical shifts for the key structural motifs of **VH032-CH2-Boc**. Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

Group	Expected ¹ H Chemical Shift (ppm)	Expected ¹³ C Chemical Shift (ppm)
Boc Group (tert-butyl)	~1.4 (singlet, 9H)	~80 (quaternary C), ~28 (methyl C)
Thiazole Ring	~8.8 (singlet, 1H), ~2.5 (singlet, 3H)	~155, ~150, ~130, ~120
Aromatic Protons	~7.2-7.5 (multiplets, 4H)	~125-140
CH₂ Linker	~4.3 (doublet, 2H), ~3.9 (doublet, 2H)	~40-45
VH032 Core Protons	Various shifts in the 1.0-5.0 ppm range	Various shifts in the 20-180 ppm range

Workflow and Application in PROTAC Synthesis

VH032-CH2-Boc serves as a key intermediate in the synthesis of VHL-based PROTACs. The Boc protecting group is typically removed under acidic conditions to reveal a primary amine, which is then coupled to a linker that is subsequently attached to a ligand for the target protein of interest.



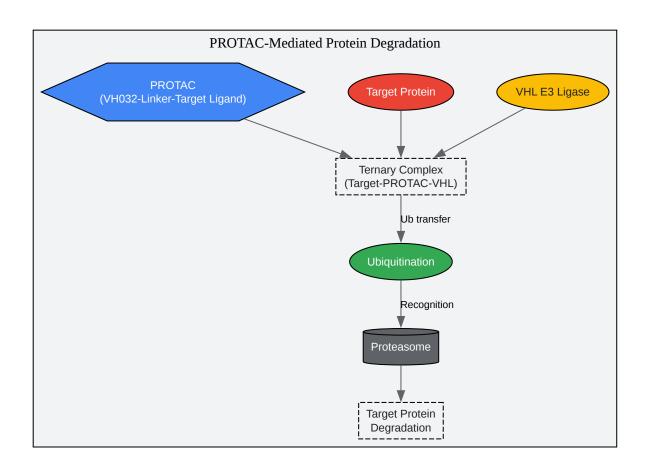
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Caption: Synthetic workflow for the generation of a PROTAC molecule using **VH032-CH2-Boc**.



PROTAC Mechanism of Action

Once synthesized, the resulting PROTAC facilitates the degradation of a target protein by hijacking the VHL E3 ubiquitin ligase complex. The PROTAC forms a ternary complex with the target protein and VHL, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.



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Caption: Mechanism of action of a VHL-based PROTAC.



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